5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14(2)10-13-12-9(15-10)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWJPMBYQNNEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(O1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit folic acid synthesis in susceptible organisms . This inhibition can disrupt the growth and reproduction of these organisms, leading to their eventual death .
Biochemical Pathways
It’s plausible that the compound could interfere with the folic acid synthesis pathway, given the mode of action of similar compounds .
Pharmacokinetics
A study on a similar compound suggests that it presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may lead to the disruption of growth and reproduction in susceptible organisms .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific biochemical context and the presence of other biomolecules
Biological Activity
5-(4-Aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by detailed research findings and case studies.
The molecular formula of this compound is C10H12N4O with a molar mass of 204.23 g/mol. The structure features an oxadiazole ring which is known for its bioactivity.
1. Antioxidant Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antioxidant properties. For instance, in studies assessing free radical scavenging abilities, this compound demonstrated strong activity in the CUPRAC (cupric ion reducing antioxidant capacity) assay. This suggests its potential application in preventing oxidative stress-related diseases .
2. Anticancer Activity
The anticancer effects of this compound have been evaluated against various cancer cell lines. Notably, it showed significant cytotoxicity against pancreatic cancer cell lines (PANC-1 and CRL-169), inducing apoptosis through specific signaling pathways. Molecular docking studies further confirmed the interaction between the compound and key proteins involved in cancer progression .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PANC-1 | 12.5 | Induction of apoptosis |
| CRL-169 | 15.0 | Inhibition of cell proliferation |
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored extensively. The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| S. aureus | 8 |
| E. coli | 16 |
| Candida albicans | 32 |
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Antioxidant Study : A comparative study demonstrated that this compound outperformed standard antioxidants like ascorbic acid in reducing oxidative stress markers in vitro .
- Cancer Research : In a recent study published in January 2025, researchers reported that treatment with this compound led to a reduction in tumor size in xenograft models of pancreatic cancer, supporting its potential as a therapeutic agent .
- Antimicrobial Efficacy : A series of experiments conducted by Dhumal et al. revealed that derivatives of oxadiazole compounds exhibited enhanced antibacterial activity compared to traditional antibiotics like amoxicillin .
Scientific Research Applications
While specific applications of "5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine" are not extensively detailed in the search results, the available information allows us to infer potential uses based on its chemical properties and related research.
Chemical Properties and Structure
this compound has the molecular formula and a molar mass of 204.23 g/mol . It contains an aminophenyl group, a dimethylamino-oxadiazole ring, and a CAS number of 1018563-25-1 .
Potential Applications
Due to the presence of both amino and oxadiazole moieties, this compound could be valuable in various applications:
- Photochemistry : Aminophenyl nitrilimines, which can be derived from aminophenyl tetrazoles, can be photogenerated and photoisomerized . Specifically, C-(4-aminophenyl)-nitrilimine can be generated through UV irradiation of 5-(4-aminophenyl)-tetrazole . These nitrilimines and their derivatives have potential applications in designing compounds with specific electronic and structural properties .
- Photodynamic Therapy : Aminophenyl groups are used in porphyrins, which have applications in photodynamic therapy due to their ability to generate reactive singlet oxygen and localize in tumors .
- Building Blocks for COFs : Amines are used to create covalent organic frameworks (COFs) . For example, triphenylamine-incorporated COFs can be created by converting imine linkages into quinoline groups, resulting in photosensitive materials .
Relevant Research
- Photochemical Reactions: Research has demonstrated the photogeneration and spectroscopic characterization of C-(4-aminophenyl)-nitrilimine in an argon matrix at 15 K using UV light . This process involves the irradiation of 5-(4-aminophenyl)-tetrazole, leading to the formation of nitrilimines, which can then be photoisomerized to carbodiimides .
- Porphyrin Applications: Porphyrins containing aminophenyl groups have been explored for diagnostic and therapeutic applications . They can be used in photodynamic therapy, drug delivery, and as contrast agents in MRI . The preferential localization of porphyrins in tumors and their ability to generate reactive singlet oxygen make them suitable for therapeutic applications .
- COF Synthesis: Amines are used to create covalent organic frameworks (COFs) . The conversion of imine linkages into quinoline groups in triphenylamine-incorporated COFs results in photosensitive materials .
Data Table:
While specific data tables for applications of this compound are not available, the following table summarizes potential applications based on the search results:
Chemical Reactions Analysis
Reactivity at the Oxadiazole Ring
The 1,3,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:
Key Insight : The electron-deficient oxadiazole ring facilitates nucleophilic attacks at the 2-position (dimethylamino group) .
Functionalization of the Aromatic Amine Group
The 4-aminophenyl moiety undergoes diazotization and coupling reactions:
-
Diazotization :
Treatment with NaNO₂/HCl forms a diazonium salt, which couples with phenols or amines to form azo derivatives .
Example : -
Schiff Base Formation :
Reacts with aldehydes (e.g., benzaldehyde) in ethanol to yield imine derivatives .
Modification of the Dimethylamino Group
The dimethylamino group (-N(CH₃)₂) can undergo:
-
Quaternization :
Reacts with methyl iodide to form a quaternary ammonium salt, enhancing water solubility . -
Demethylation :
HBr/AcOH cleaves methyl groups to regenerate a primary amine .
Biological Activity-Driven Reactions
In drug discovery, this compound serves as a precursor for anticancer and antimicrobial agents:
-
STAT3 Inhibition :
Substitution at the 2-position with thiazolo[4,5-b]pyridine yields potent STAT3 inhibitors (IC₅₀ = 0.056 µM) . -
Cholinesterase Inhibition :
Thioether derivatives (e.g., 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide) show neuroprotective effects .
Microwave-Assisted Reactions
Microwave irradiation optimizes synthesis:
Stability and Degradation
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Structural and Activity Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Observations
Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl group (target compound) and 3,4-dimethoxyphenyl (6h) enhance solubility and hydrogen bonding, favoring interactions with enzyme active sites .
Anticancer Activity: Compound 117 (IC50: 0.275 µM) outperforms erlotinib, highlighting the importance of pyridyl and formimidate groups in enhancing cytotoxicity . The target compound’s derivatives, such as Schiff bases and imides, are hypothesized to leverage its 4-aminophenyl group for improved membrane penetration and target engagement .
Enzyme Inhibition: The 2-amino-1,3,4-oxadiazole core is critical for hydrogen bonding in kinase inhibition (e.g., GSK-3β), as seen in 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-... .
Synthetic Efficiency :
Comparison with Thiadiazole Analogues
Replacement of the oxadiazole oxygen with sulfur (e.g., 1,3,4-thiadiazoles) alters electronic properties and bioactivity:
Preparation Methods
The preparation of the target compound can be understood through the synthesis of closely related 1,3,4-oxadiazole derivatives described in the literature, particularly the synthesis of 1-(4-methoxy-phenyl)-3-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]propan-1-one (compound 6b in the referenced study), which shares the 5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl moiety.
Synthesis of Aromatic Hydrazides
- Starting from substituted aromatic acids, the corresponding ethyl esters are prepared via Fischer esterification.
- The esters are then reacted with hydrazine hydrate in ethanol to yield aromatic hydrazides.
Cyclization to Form 1,3,4-Oxadiazole Ring
- The aromatic hydrazide is dissolved in phosphorus oxychloride, a cyclodehydrating agent.
- It is then reacted with an appropriate ketone or acid derivative (e.g., β-benzoyl propionic acid derivatives).
- The mixture is refluxed for 6-7 hours, after which it is cooled and neutralized to precipitate the oxadiazole derivative.
- The product is isolated by filtration and purified by crystallization.
This method yields the 1,3,4-oxadiazole ring substituted with a 4-aminophenyl group at position 5 and an N,N-dimethyl substituent on the amine nitrogen, as in the target compound.
Detailed Experimental Data for Related Compounds
The following table summarizes key experimental data for compounds structurally related to the target molecule, highlighting the preparation conditions and characterization data:
| Compound | Molecular Formula | Molecular Weight | Solubility | λ max (nm) | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | NMR Highlights |
|---|---|---|---|---|---|---|---|---|
| 6b (4-Aminophenyl derivative) | C18H17N3O3 | 323.35 | DMSO, MeOH, CHCl3 | 278 | 83.0 | 242-243 | 3450 (NH), 1703 (C=O), 1699 (C=N), 1577 (NH) | 1H NMR: 7.59 (d, 2H, p-amino phenyl), 3.98 (s, 2H, NH2); 13C NMR: 146.7 (C-13) |
| 6a (Methoxyphenyl analog) | C18H16N2O3 | 308.33 | DMSO, MeOH, CHCl3 | 263 | 89.9 | 240-242 | 1685 (C=O), 1595 (C=N), 1255 (C–O–C asymm) | 1H NMR: 8.1 (d, 2H, p-methoxy phenyl), 3.8 (s, 3H, OCH3) |
Analytical and Characterization Techniques
- Thin Layer Chromatography (TLC) is used to monitor reaction progress, typically employing petroleum ether:ethyl acetate:methanol (6:3:1) as the mobile phase.
- Melting points are determined to assess purity.
- UV-Visible Spectroscopy provides λ max values indicative of conjugation and substituent effects.
- Infrared Spectroscopy (IR) identifies characteristic functional groups such as NH, C=O, and C=N.
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms the structure, particularly the aromatic protons and the oxadiazole ring carbons.
- Mass Spectrometry (MS) confirms molecular weights and isotopic patterns.
Notes on Reaction Conditions and Yields
- The use of phosphorus oxychloride as a cyclodehydrating agent is crucial for efficient ring closure.
- Reflux times of 6-7 hours are typical to ensure complete cyclization.
- Neutralization with sodium bicarbonate after reaction quenching facilitates precipitation of the product.
- Yields for these syntheses are generally high (around 80-90%), indicating the robustness of the method.
Summary Table of Preparation Method Steps
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Aromatic acid + ethanol + acid catalyst | Fischer esterification | Formation of ethyl ester |
| 2 | Ethyl ester + hydrazine hydrate in ethanol | Hydrazide formation | Aromatic hydrazide intermediate |
| 3 | Hydrazide + phosphorus oxychloride + ketone/acid derivative, reflux 6-7 h | Cyclodehydration and ring closure | Formation of 1,3,4-oxadiazole ring |
| 4 | Cooling + neutralization with sodium bicarbonate | Precipitation of product | Isolation of crude oxadiazole derivative |
| 5 | Crystallization from methanol | Purification | Pure this compound |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine?
The synthesis typically involves cyclization of thiosemicarbazide precursors or condensation reactions using dehydrating agents like POCl₃. For example, a multi-step approach may include:
- Formation of the oxadiazole ring via cyclization of acylthiosemicarbazides under reflux with POCl₃ .
- Subsequent functionalization of the phenyl ring with amine groups via nucleophilic substitution or reductive amination .
Key parameters include temperature control (e.g., 90°C for cyclization) and solvent selection (e.g., DMSO/water mixtures for recrystallization) .
Advanced: How can reaction conditions be optimized to improve regioselectivity during oxadiazole ring formation?
Regioselectivity is influenced by substituent electronic effects and steric hindrance. Computational modeling (DFT studies) can predict favorable reaction pathways by analyzing transition states. Experimentally, using bulky directing groups or polar aprotic solvents (e.g., DMF) enhances selectivity for the 1,3,4-oxadiazole isomer over 1,2,4-variants . Kinetic studies via in-situ NMR can monitor intermediate formation to adjust reagent addition rates .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns protons and carbons in the oxadiazole ring and substituents. The NH₂ group on the phenyl ring typically appears as a broad singlet (~δ 5.5 ppm) .
- FT-IR : Confirms N-H stretching (~3250 cm⁻¹) and C=N/C-O vibrations (1620–1580 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 245.1064 for C₁₀H₁₁N₅O) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from assay variability (e.g., cell line sensitivity, DPPH vs. ABTS antioxidant protocols). To address this:
- Perform dose-response curves (IC₅₀ comparisons) using standardized protocols .
- Validate target engagement via enzymatic assays (e.g., kinase inhibition profiling) alongside cell-based viability tests .
- Use positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .
Basic: What biological activities have been preliminarily reported for this compound?
Initial studies highlight:
- Anticancer : Moderate cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines (IC₅₀: 15–25 µM) .
- Antioxidant : DPPH radical scavenging (~60% at 100 µg/mL) due to electron-donating amine groups .
- Antimicrobial : Activity against Gram-positive bacteria (MIC: 32 µg/mL) linked to membrane disruption .
Advanced: What computational strategies are used to predict the compound’s mechanism of action?
- Molecular Docking : Screens against protein targets (e.g., EGFR, Topoisomerase II) to identify binding affinities .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td > 200°C suggests thermal stability) .
- pH Stability Studies : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The oxadiazole ring is stable in neutral-alkaline conditions but hydrolyzes in strong acids .
Advanced: What strategies address low solubility in pharmacokinetic studies?
- Salt Formation : Use HCl or sodium salts to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) to improve bioavailability .
- Co-solvent Systems : Employ PEG-400/water mixtures for in-vivo administration .
Basic: How is the compound’s purity validated post-synthesis?
- HPLC : Purity ≥95% confirmed using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- Elemental Analysis : Matches theoretical C, H, N content within ±0.4% .
Advanced: What structural analogs show improved activity, and how do they inform SAR?
Comparative SAR studies reveal:
- Analog A : 5-(4-Nitro-phenyl) substitution enhances anticancer activity (IC₅₀: 8 µM) via increased electron-withdrawing effects .
- Analog B : N-Methyl replacement with bulkier groups (e.g., cyclopropyl) improves metabolic stability .
A tabulated comparison of analogs is critical for prioritizing lead compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
